molecular formula C19H28BNO2 B1454300 4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester CAS No. 1218790-50-1

4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester

Cat. No.: B1454300
CAS No.: 1218790-50-1
M. Wt: 313.2 g/mol
InChI Key: BAVKTLABAAKQAH-UHFFFAOYSA-N
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Description

4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester is a useful research compound. Its molecular formula is C19H28BNO2 and its molecular weight is 313.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds in organic synthesis. The compound interacts with various enzymes and proteins, facilitating the transmetalation process where nucleophilic organic groups are transferred from boron to palladium . This interaction is essential for the formation of new chemical bonds, making the compound valuable in synthetic chemistry.

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins and enzymes can lead to changes in cellular activities, including alterations in metabolic flux and gene expression patterns. These effects are crucial for understanding the compound’s role in cellular biochemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . The compound participates in enzyme inhibition or activation, depending on the specific biochemical context. It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are fundamental to the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to consider Over time, the compound may undergo hydrolysis or other degradation processes, affecting its long-term efficacy and impact on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for determining the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s impact on metabolic flux and metabolite levels is significant, influencing the overall metabolic activity within cells. These interactions are crucial for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s distribution and activity within biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s activity and function within cells, influencing its biochemical interactions and effects.

Properties

IUPAC Name

N-cyclohexyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO2/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h10-14,17H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVKTLABAAKQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675323
Record name (E)-N-Cyclohexyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-50-1
Record name N-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylene]cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-N-Cyclohexyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Cyclohexyl)iminomethyl phenyl boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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